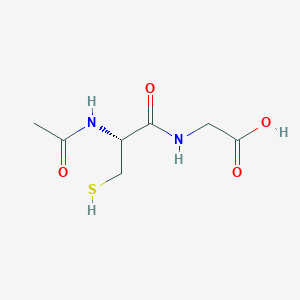

Glycine, N-acetyl-L-cysteinyl-

Description

Structure

3D Structure

Properties

CAS No. |

32461-59-9 |

|---|---|

Molecular Formula |

C7H12N2O4S |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(3-14)7(13)8-2-6(11)12/h5,14H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI Key |

XCJSVWUDPJQDTK-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NC(CS)C(=O)NCC(=O)O |

Origin of Product |

United States |

Molecular Structure, Conformation, and Theoretical Analysis

Elucidation of Proposed Chemical Structure and Isomers

Glycine (B1666218), N-acetyl-L-cysteinyl- is a dipeptide composed of an N-terminally acetylated L-cysteine residue linked to a glycine residue via a peptide bond. The chemical structure features an acetyl group (CH₃CO-) attached to the nitrogen atom of the L-cysteine, which is then connected to the glycine. The L-configuration of the cysteine residue indicates a specific stereochemistry at its alpha-carbon.

The primary structure is characterized by the sequence Ac-Cys-Gly. Isomerism in this molecule can arise from several sources. Cis-trans isomerism of the peptide bond is a key feature, with the trans conformation being generally more stable due to reduced steric hindrance between the Cα atoms of the adjacent residues. msu.edulibretexts.orglibretexts.org However, the cis conformation can also exist and may be populated to a certain extent.

Furthermore, rotational isomers, or conformers, arise from the rotation around single bonds within the molecule. The principal degrees of freedom are the dihedral angles of the peptide backbone, denoted as phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), and the dihedral angles of the cysteine side chain, chi (χ). A comprehensive conformational analysis of N-acetyl-L-cysteine-N-methylamide, a closely related model compound, revealed a multitude of stable conformers, suggesting a complex potential energy surface for Glycine, N-acetyl-L-cysteinyl-. acs.orgresearchgate.netnih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide valuable insights into the electronic properties of molecules, which are fundamental to understanding their reactivity and interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.orgsciensage.info

For dipeptides, the HOMO is often localized on the peptide bond and the side chains with heteroatoms, while the LUMO is typically distributed over the carbonyl groups of the peptide backbone. In the case of Glycine, N-acetyl-L-cysteinyl-, the sulfur atom in the cysteine side chain is expected to significantly contribute to the HOMO, making it a potential site for electrophilic attack. Computational studies on N-acetyl-cysteine have shown that the HOMO is indeed localized on the sulfur and carboxyl groups. scirp.org The LUMO is likely to be centered on the carbonyl carbons of the acetyl group and the peptide bond.

A study on N-acetyl phenylalanine amide (NAPA), another model dipeptide, demonstrated that charge transfer can occur from the peptide backbone to the side chain upon electronic excitation. scirp.org A similar phenomenon could be anticipated for Glycine, N-acetyl-L-cysteinyl-, with potential charge transfer involving the sulfur-containing side chain.

Table 1: Theoretical Frontier Molecular Orbital Energies for Related Compounds Note: The following data is for illustrative purposes and is based on calculations of related molecules, not Glycine, N-acetyl-L-cysteinyl- itself.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-acetyl ferrocene (B1249389) (eclipsed) | DFT | - | - | 4.62 | sciensage.info |

| Ferrocene (eclipsed) | DFT | - | - | 5.42 | sciensage.info |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. sciensage.inforesearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For Glycine, N-acetyl-L-cysteinyl-, the MEP is expected to show negative potentials around the carbonyl oxygen atoms of the acetyl group, the peptide bond, and the glycine's carboxylic acid group. The sulfur atom in the cysteine side chain can exhibit both nucleophilic (lone pairs) and electrophilic (σ-hole) character, making its interaction profile complex. mdpi.comnih.gov The amide protons and the thiol proton will show positive electrostatic potentials.

Theoretical studies on sulfur-containing molecules have highlighted the anisotropic nature of the electrostatic potential around the sulfur atom, with regions of both positive and negative potential. mdpi.comnih.gov This allows for directional non-covalent interactions, such as hydrogen bonds and halogen bonds, involving the sulfur atom. nih.gov

Conformational Analysis and Energy Minimization Studies

The biological function of peptides is intimately linked to their three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Peptide Bond Rotational Barriers

The peptide bond (C'-N) exhibits partial double bond character due to resonance, which restricts its rotation. msu.edulibretexts.orglibretexts.org This planarity is a defining feature of peptide and protein structures. The rotational barrier between the more stable trans and the less stable cis isomers is significant, typically in the range of 15-20 kcal/mol. amherst.edu

While the trans conformation is generally favored, the presence of certain residues, like proline, can increase the population of the cis isomer. For non-proline residues like cysteine and glycine, the trans form is expected to be highly predominant. The exact rotational barrier for the Cys-Gly peptide bond would require specific computational studies, but it is expected to be in the typical range for non-proline containing peptides.

Side Chain Conformation and Flexibility

The side chain of the N-acetyl-L-cysteine residue has two main rotational degrees of freedom, described by the dihedral angles χ₁ (N-Cα-Cβ-S) and χ₂ (Cα-Cβ-S-H). The conformational preferences of the side chain are influenced by a variety of factors, including steric hindrance and intramolecular hydrogen bonding.

An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide using ab initio and DFT methods predicted a complex potential energy surface with numerous stable conformers. acs.orgresearchgate.netnih.gov This suggests that the cysteine side chain in Glycine, N-acetyl-L-cysteinyl- is flexible and can adopt multiple orientations. The relative energies of these conformers are influenced by interactions between the side chain and the peptide backbone. researchgate.netconicet.gov.ar Studies on N-acetylated derivatives of cysteine have shown that the conformational equilibrium can be influenced by the solvent environment. beilstein-journals.org

Table 2: Calculated Relative Energies of N-acetyl-L-cysteine-N-methylamide Conformers Note: This data is from a computational study on a model compound and serves to illustrate the conformational landscape.

| Conformer (Backbone, Side Chain) | Relative Energy (kcal/mol) at RHF/6-31G(d) | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Reference |

|---|---|---|---|

| βL(g+, a) | 0.00 | 0.00 | acs.orgresearchgate.net |

| γL(g+, a) | 0.54 | 0.29 | acs.orgresearchgate.net |

| βL(a, g+) | 0.98 | 0.85 | acs.orgresearchgate.net |

| γL(a, t) | 1.12 | 0.91 | acs.orgresearchgate.net |

Conformer notation refers to the backbone (e.g., βL, γL) and side chain (e.g., g+, a, t for gauche+, anti, trans) dihedral angles.

Molecular Dynamics Simulations in Various Solvation Environments

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational landscape and dynamic behavior of molecules like Glycine, N-acetyl-L-cysteinyl- in solution. While specific MD studies on this dipeptide are not readily found, we can hypothesize its behavior based on simulations of its components, N-acetylcysteine (NAC) and glycine. researchgate.net

MD simulations of similar small peptides and blocked amino acids have been performed to understand their behavior in different solvents. For instance, simulations of glycine aqueous solutions have been used to study aggregation and hydration. The dynamic rotational isomeric state formalism, which describes the transition of a molecule between different isomeric states, has been applied to understand the torsional transitions in peptides. researchgate.net These transitions are influenced by factors such as temperature and the surrounding solvent.

The interaction of a solute with its surrounding solvent is crucial for its behavior and can be quantified by the solvent interaction free energy. The Kamlet-Taft linear solvation energy relationship (KAT-LSER) model is a common method to describe the Gibbs free energy change of solvent-dependent reactions. This model considers the dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity of the solvent.

For N-acetylcysteine, studies have been conducted to understand its solubility and protonation in various aqueous and non-aqueous solutions, providing insights into its solute-solvent interactions. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the Gibbs free energy change for processes like dissociation in different solvents. Similar computational approaches could be applied to Glycine, N-acetyl-L-cysteinyl- to predict its solvation free energy in different environments.

Molecular dynamics-based free energy simulations have also been used to calculate absolute hydration free energies for blocked amino acids, which serve as models for the residues in a peptide. These calculations have highlighted that group-additive methods based on side-chain analogs can sometimes lead to inaccuracies, emphasizing the importance of considering the entire molecular structure.

Below is a hypothetical table illustrating the kind of data that could be generated from such free energy calculations for Glycine, N-acetyl-L-cysteinyl- in different solvents.

| Solvent | Dielectric Constant | Calculated Solvent Interaction Free Energy (kcal/mol) |

| Water | 78.4 | - |

| Methanol | 32.7 | - |

| Ethanol (B145695) | 24.5 | - |

| Acetonitrile (B52724) | 37.5 | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | - |

Note: The values in this table are placeholders and would need to be determined through specific computational studies on Glycine, N-acetyl-L-cysteinyl-.

The stability and dynamics of Glycine, N-acetyl-L-cysteinyl- in solution are governed by a balance of intramolecular and intermolecular forces, primarily hydrogen bonding with solvent molecules. In aqueous solution, the polar peptide backbone and the functional groups of the N-acetylcysteine and glycine moieties would be expected to form hydrogen bonds with water molecules. The acetyl group on the cysteine residue may influence its solubility and interactions compared to the unmodified dipeptide.

Studies on N-acetylcysteine in various water-organic solvent mixtures have shown that the composition of the solvent significantly affects its protonation equilibria and, by extension, its stability. The dynamics of the peptide, including the flexibility of its backbone and the rotation of its side chain, would also be influenced by the viscosity and polarity of the solvent. For example, molecular dynamics simulations of glycine have shown that clusters of the amino acid in solution are highly dynamic and change their configuration on a picosecond timescale.

Structure-Activity Relationship (SAR) Hypotheses Based on Theoretical Models

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. For Glycine, N-acetyl-L-cysteinyl-, SAR hypotheses would likely focus on the roles of the N-acetyl group, the thiol group of the cysteine residue, and the glycine moiety.

The N-acetyl group can influence the molecule's polarity, membrane permeability, and resistance to enzymatic degradation. The thiol group is a key functional group in N-acetylcysteine and is known to be a precursor for the antioxidant glutathione (B108866). In the context of a dipeptide, its reactivity and accessibility could be modulated by the rest of the molecule. The glycine residue, being the simplest amino acid, provides flexibility to the peptide chain.

Theoretical models, such as quantitative structure-activity relationship (QSAR) models, could be developed to predict the activity of Glycine, N-acetyl-L-cysteinyl- and its analogs. These models would use calculated molecular descriptors (e.g., electronic properties, steric properties, hydrophobicity) to build a mathematical relationship with a measured biological activity. While no specific SAR studies for this dipeptide are currently published, the foundational principles of medicinal chemistry suggest that modifications to the acetyl group, the thiol group (e.g., through oxidation or derivatization), or the C-terminal glycine could significantly impact its biological profile.

Chemical Synthesis and Methodological Development

Strategies for Peptide Bond Formation

The creation of the amide linkage between N-acetyl-L-cysteine and glycine (B1666218) is the central step in the synthesis of Glycine, N-acetyl-L-cysteinyl-. This can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis offers a streamlined approach by anchoring the growing peptide chain to an insoluble resin support, simplifying the removal of excess reagents and byproducts through simple filtration and washing steps. peptide.comorgsyn.org

The synthesis of Glycine, N-acetyl-L-cysteinyl- via SPPS would typically commence with the attachment of the C-terminal amino acid, glycine, to a suitable resin, such as a 2-chlorotrityl chloride resin for the eventual release of a C-terminal carboxylic acid. uci.edu The N-α-amino group of glycine is temporarily protected, commonly with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

The synthesis cycle involves the following key steps:

Deprotection: The Fmoc group is removed from the resin-bound glycine using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu

Activation and Coupling: The incoming N-acetyl-L-cysteine, with its thiol group appropriately protected, is activated to facilitate peptide bond formation.

Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid. For the synthesis of this dipeptide, the cycle would be performed once. The N-terminus of the cysteine is already acetylated, so no further N-α-protection is needed for this residue. A final capping step with acetic anhydride (B1165640) can be performed to acetylate any unreacted amino groups on the resin. sielc.com

Upon completion of the synthesis, the dipeptide is cleaved from the resin. For a 2-chlorotrityl resin, a mildly acidic cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS), is typically used. nih.gov The cleavage cocktail also serves to remove any acid-labile side-chain protecting groups.

Solution-Phase Synthesis Approaches

Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, provides greater flexibility and can be more readily scaled up. The synthesis of Glycine, N-acetyl-L-cysteinyl- in solution involves the coupling of a protected N-acetyl-L-cysteine derivative with a protected glycine derivative.

Strategic protection of reactive functional groups is paramount to prevent unwanted side reactions.

Amino Group Protection: For the glycine residue, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization. The amino group of glycine would be deprotected just prior to the coupling reaction.

Thiol Group Protection: The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, necessitating protection during synthesis. creative-peptides.comrsc.orgacs.org A variety of protecting groups are available, chosen based on their stability to the reaction conditions and the ease of their removal. Common thiol protecting groups include:

Trityl (Trt): A bulky group that is readily cleaved under mild acidic conditions. creative-peptides.compeptide.com

tert-Butyl (tBu): Stable to a wider range of conditions and typically removed with strong acids like TFA. peptide.com

Acetamidomethyl (Acm): An orthogonal protecting group that is stable to both acidic and basic conditions used for Fmoc and Boc removal, and is typically cleaved with mercury(II) acetate (B1210297) or iodine. peptide.com

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the N-acetyl-L-cysteine, making it susceptible to nucleophilic attack by the amino group of the glycine ester. A variety of coupling reagents are available, each with its own mechanism and advantages.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.gov

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient and generate soluble byproducts, simplifying purification. peptide.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high coupling efficiency and low rates of racemization. peptide.com

Reaction conditions are optimized by carefully controlling factors such as solvent, temperature, and reaction time. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for solution-phase coupling reactions. The reaction is typically carried out at room temperature or cooled to 0°C to minimize side reactions.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Abbreviation | Class | Common Additive | Key Advantages |

|---|---|---|---|---|

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide (B86325) | HOBt, Oxyma | Cost-effective, byproduct is soluble. nih.gov |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | - | High efficiency, soluble byproducts. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium Salt | - | Very efficient, low racemization. peptide.com |

Purification Techniques for Crude Product

Following the synthesis, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, byproducts from the coupling reaction, and residual protecting groups. Purification is therefore a critical step to obtain Glycine, N-acetyl-L-cysteinyl- of high purity.

Chromatographic Separation (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are the most effective methods for purifying peptides. The choice between High-Performance Liquid Chromatography (HPLC) and flash chromatography depends on the scale of the synthesis and the required purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for the high-resolution purification of peptides. hplc.eunih.gov The separation is based on the differential partitioning of the components between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile (B52724), in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compounds. The desired peptide fraction is collected and can be lyophilized to yield a pure, solid product.

Flash Chromatography: For larger scale purifications or as a preliminary purification step, flash chromatography is a faster and more economical alternative to preparative HPLC. italianpeptidesociety.itbiotage.comitalianpeptidesociety.itwindows.net It utilizes a lower pressure and larger particle size stationary phase compared to HPLC, resulting in a faster separation but with lower resolution. italianpeptidesociety.it Similar to HPLC, a gradient of solvents is used to elute the compounds from the column.

Table 2: Illustrative Purification Parameters for N-acetyl-L-cysteinyl-glycine

| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Detection |

|---|---|---|---|---|---|

| RP-HPLC | C18 Silica (B1680970) (5-10 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | UV (214/280 nm) |

| Flash Chromatography | C18 Silica (20-40 µm) | Water | Acetonitrile | 10-100% B over 20 min | UV |

The successful synthesis and purification of Glycine, N-acetyl-L-cysteinyl- relies on a systematic and well-optimized approach. Careful selection of the synthetic strategy, protecting groups, and coupling reagents, followed by a rigorous purification protocol, is essential to obtain this dipeptide in high yield and purity for its intended applications.

Recrystallization and Precipitation Methods

The purification of Glycine, N-acetyl-L-cysteinyl- is a critical step following its synthesis to remove unreacted starting materials, reagents, and side products. Recrystallization and precipitation are the most common methods employed to achieve high purity.

Recrystallization is a technique based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.orgyoutube.com For Glycine, N-acetyl-L-cysteinyl-, the process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution. This is followed by gradual cooling, which decreases the solubility of the dipeptide, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the mother liquor. mt.com The selection of an appropriate solvent system is crucial; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. youtube.com Water is often a suitable solvent for polar peptides, sometimes in combination with a miscible organic solvent like ethanol (B145695) or acetone (B3395972) to fine-tune solubility. orgsyn.org The process may also include a decolorization step, using activated carbon to remove colored impurities, before the hot filtration and crystallization stages. google.com

Precipitation is another widely used purification method, particularly in solid-phase peptide synthesis (SPPS) after the peptide is cleaved from the resin. google.com This technique involves the addition of a non-solvent or "anti-solvent" to a solution of the crude peptide, which drastically reduces the peptide's solubility and forces it to precipitate out. researchgate.net For peptides like Glycine, N-acetyl-L-cysteinyl-, a common procedure involves dissolving the crude product in a minimal amount of a solvent like trifluoroacetic acid (TFA) remaining from the cleavage step and then adding a large volume of a cold non-polar solvent, most frequently diethyl ether. acsgcipr.orgyoutube.com The resulting solid precipitate can then be isolated by filtration or centrifugation.

The table below summarizes common techniques for the purification of Glycine, N-acetyl-L-cysteinyl-.

| Method | Typical Solvents / Anti-solvents | General Procedure | Primary Goal |

|---|---|---|---|

| Recrystallization | Water, Ethanol/Water, Acetone/Water | Dissolve crude product in minimum hot solvent, cool slowly to induce crystallization, filter, and wash crystals. libretexts.org | Remove soluble impurities, achieve high crystalline purity. |

| Precipitation | Anti-solvent: Cold Diethyl Ether, Methyl tert-butyl ether (MTBE) | Dissolve crude peptide in a polar solvent (e.g., TFA), add an excess of cold anti-solvent to cause precipitation. acsgcipr.org | Rapidly isolate the peptide from cleavage reagents and other synthesis byproducts. |

| pH Adjustment | Aqueous solution with acid (e.g., HCl) or base (e.g., NaOH) | Adjust the pH of an aqueous solution of the peptide to its isoelectric point, where it has minimal solubility, causing it to precipitate. researchgate.net | Isolate the zwitterionic form of the peptide. |

Yield Optimization and Scalability Considerations

Optimizing the reaction yield and ensuring the scalability of the synthesis process are paramount for the efficient production of Glycine, N-acetyl-L-cysteinyl-, whether for research or industrial purposes.

Yield Optimization focuses on maximizing the conversion of starting materials—N-acetyl-L-cysteine and a glycine derivative—into the desired dipeptide. This is achieved by carefully controlling reaction parameters. Key strategies include the choice of coupling reagents, which activate the carboxylic acid of N-acetyl-L-cysteine to facilitate peptide bond formation. The reaction conditions, such as temperature, reaction time, and solvent, are also critical. For instance, solution-phase synthesis often allows for high concentrations of reactants, which can drive the reaction to completion and improve yields. acs.org In some methodologies, using a superstoichiometric amount of one of the amino acid components can significantly increase the yield of the dipeptide product. acs.org Continuous flow chemistry is an emerging approach that can offer superior control over reaction parameters, leading to improved yields and consistency, even on a larger scale. nih.gov

The following table outlines factors influencing yield and scalability in the synthesis of Glycine, N-acetyl-L-cysteinyl-.

| Factor | Impact on Yield Optimization | Scalability Considerations |

|---|---|---|

| Synthesis Method | Solution-phase methods can achieve high yields (84-98% for some dipeptides) by using high reactant concentrations. acs.orgnih.gov | Solution-phase synthesis is generally more cost-effective and easier to scale up compared to solid-phase methods. gappeptides.com |

| Coupling Reagents | Selection of an efficient coupling reagent minimizes side reactions and drives the formation of the peptide bond. | Cost, availability, and safety of the coupling reagent become major factors at an industrial scale. |

| Reaction Conditions | Precise control over temperature, time, and stoichiometry prevents side-product formation and maximizes product conversion. | Maintaining uniform temperature and efficient mixing in large reactors is a significant engineering challenge. gappeptides.com |

| Purification | An efficient purification method increases the isolated yield of the high-purity product. | Chromatographic purification is often not feasible for large quantities; crystallization or precipitation is preferred. google.com |

| Solvent Usage | Choice of solvent can affect reaction rates and solubility of reactants. | Large volumes of solvents increase cost and generate significant chemical waste, making solvent reduction and recycling crucial. gappeptides.com |

Stereochemical Control and Purity Assessment in Synthesis

Maintaining the correct stereochemistry and rigorously assessing the purity of Glycine, N-acetyl-L-cysteinyl- are essential for its proper function and characterization.

Stereochemical Control is crucial because the biological activity of peptides is highly dependent on their specific three-dimensional structure. The synthesis must preserve the L-configuration of the cysteine residue. A primary risk during peptide synthesis is epimerization (or racemization), the conversion of the L-amino acid to its D-isomer, which can occur at the activated alpha-carbon of the N-acetyl-L-cysteine residue. bohrium.com This risk is minimized through the careful selection of coupling reagents, solvents, and bases, and by maintaining low reaction temperatures. The use of certain additives can also suppress racemization during the coupling step.

Purity Assessment is a multi-faceted process that confirms the identity, chemical purity, and stereochemical integrity of the final product. High-Performance Liquid Chromatography (HPLC) is the standard technique for determining chemical purity by separating the target peptide from any impurities. mdpi.comresearchgate.net Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized dipeptide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming that the correct peptide bond has been formed. mdpi.com

To assess stereochemical (chiral) purity, specialized analytical techniques are required. One common approach involves hydrolyzing the dipeptide back into its constituent amino acids and then analyzing them using a chiral chromatography method, such as chiral HPLC. nih.govresearchgate.net Another powerful method involves derivatizing the hydrolyzed amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which converts the enantiomers into diastereomers that can be readily separated and quantified using standard reversed-phase HPLC-MS. nih.gov

The table below details the analytical methods used for purity assessment.

| Analytical Method | Parameter Assessed | Typical Information Obtained |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity | Quantifies the percentage of the desired peptide relative to impurities, typically aiming for >98% purity. mdpi.com |

| Mass Spectrometry (MS) | Molecular Identity | Confirms the correct molecular weight of Glycine, N-acetyl-L-cysteinyl-. |

| Nuclear Magnetic Resonance (NMR) | Chemical Structure | Provides structural confirmation of the dipeptide, including the presence of the peptide bond and specific functional groups. mdpi.com |

| Chiral HPLC | Stereochemical Purity | Directly separates and quantifies the L- and D-isomers of the peptide or its constituent amino acids after hydrolysis. nih.gov |

| LC-MS with Chiral Derivatization | Stereochemical Purity | Quantifies the ratio of L- to D-cysteine after hydrolysis and derivatization with a chiral reagent like Marfey's reagent. nih.gov |

| Optical Rotation | Overall Chirality | Measures the rotation of plane-polarized light by a solution of the compound, providing a confirmation of enantiomeric excess. nacalai.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of molecules like Glycine (B1666218), N-acetyl-L-cysteinyl-. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional NMR spectra provide the primary data for structural verification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected resonances include a singlet for the acetyl methyl protons, multiplets for the α-protons of the cysteine and glycine residues, diastereotopic multiplets for the β-protons of the cysteine side chain, a signal for the thiol proton, and distinct signals for the two amide protons. The precise chemical shifts would be dependent on the solvent and pH.

¹³C NMR: The carbon NMR spectrum would confirm the carbon framework. Expected signals include those for the two carbonyl carbons (one from the acetyl group and one from the glycine C-terminus), the amide carbonyl carbon, the α-carbons of both amino acid residues, the β-carbon of the cysteine residue, and the acetyl methyl carbon. Isotopic labeling, for instance with ¹³C, at specific positions (e.g., the carbonyl groups) would allow for targeted studies of metabolic pathways or reaction mechanisms. nih.gov

¹⁵N NMR: For molecules enriched with the ¹⁵N isotope, this technique directly probes the nitrogen atoms of the two amide bonds. It is particularly sensitive to the electronic environment and hydrogen bonding involving the peptide backbone, providing valuable data for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for Glycine, N-acetyl-L-cysteinyl- This interactive table contains predicted data based on standard chemical shift values for similar peptide structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Methyl (CH₃) | ~2.0 (singlet) | ~23 |

| Cys α-CH | ~4.4-4.7 (multiplet) | ~55 |

| Cys β-CH₂ | ~2.8-3.2 (diastereotopic multiplets) | ~28 |

| Cys-SH | Variable (dependent on solvent/conc.) | N/A |

| Gly α-CH₂ | ~3.8-4.1 (multiplet) | ~43 |

| Cys Amide NH | ~8.0-8.5 (doublet) | N/A |

| Gly Amide NH | ~8.0-8.5 (triplet) | N/A |

| Acetyl Carbonyl (C=O) | N/A | ~173 |

| Cys Amide Carbonyl (C=O) | N/A | ~171 |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure and determining its preferred conformation in solution.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. It would be used to connect the α-proton of cysteine to its β-protons and its amide proton. Similarly, it would show a correlation between the glycine α-protons and its amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons (or other heteroatoms like ¹⁵N). It would be used to definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. NOESY data is vital for determining the three-dimensional conformation and folding of the peptide backbone and the orientation of its side chains.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Glycine, N-acetyl-L-cysteinyl-, with the molecular formula C₇H₁₂N₂O₄S, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI), that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula.

Table 2: Calculated Exact Mass for Glycine, N-acetyl-L-cysteinyl- This interactive table provides the theoretical exact mass and the expected values for common adducts in HRMS.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₇H₁₂N₂O₄S | 220.05177 |

| Protonated Ion [M+H]⁺ | C₇H₁₃N₂O₄S⁺ | 221.05905 |

| Sodiated Ion [M+Na]⁺ | C₇H₁₂N₂NaO₄S⁺ | 243.04099 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. researchgate.netrsc.orgresearchgate.netnih.gov For Glycine, N-acetyl-L-cysteinyl-, these methods would confirm the presence of its key structural components.

IR Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A broad band in the 3300-2500 cm⁻¹ region would be indicative of the O-H stretch of the carboxylic acid. The N-H stretching of the amide groups would appear around 3300 cm⁻¹. Strong absorptions around 1720 cm⁻¹ (C=O of carboxylic acid), 1650 cm⁻¹ (Amide I band, primarily C=O stretch), and 1550 cm⁻¹ (Amide II band, N-H bend and C-N stretch) would confirm the peptide structure. A weak band for the S-H stretch would be expected around 2550 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H stretch is often more prominent in Raman spectra than in IR. rsc.orgresearchgate.net Disulfide bond formation (S-S), a common oxidation product of cysteine-containing molecules, gives a characteristic Raman signal around 500-550 cm⁻¹, making this technique useful for studying oxidative processes.

Table 3: Expected Vibrational Frequencies for Glycine, N-acetyl-L-cysteinyl- This interactive table lists the principal functional groups and their expected vibrational frequency ranges in IR and Raman spectroscopy.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| S-H (Thiol) | Stretching | 2600 - 2550 (weak in IR) |

| C=O (Carboxylic Acid) | Stretching | ~1720 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. youtube.com It is an essential tool for studying chiral molecules. Since this dipeptide contains an L-cysteine residue, it is chiral and therefore CD-active. The CD spectrum provides information on the secondary structure and conformation of the peptide backbone. The n→π* electronic transition of the amide carbonyl groups (around 220 nm) and the π→π* transition (around 190-200 nm) are particularly sensitive to the peptide's conformation, giving rise to characteristic Cotton effects. scispace.com The chiral environment of the sulfur atom may also contribute to the CD spectrum.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Glycine, N-acetyl-L-cysteinyl- could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. rsc.org It would also reveal the intermolecular interactions, such as hydrogen bonding patterns, that stabilize the crystal lattice. Such data provides a benchmark for understanding the molecule's intrinsic conformational preferences, which can be compared to the dynamic conformations observed in solution by NMR. To date, a crystal structure for Glycine, N-acetyl-L-cysteinyl- has not been deposited in public databases.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a polar molecule like "Glycine, N-acetyl-L-cysteinyl-", several chromatographic methods are applicable, each offering distinct advantages in terms of resolution, sensitivity, and speed.

Ultra-Performance Liquid Chromatography (UPLC) stands as a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This technology allows for faster analysis times and greater separation efficiency compared to traditional HPLC. For the analysis of "Glycine, N-acetyl-L-cysteinyl-" and related acylglycines, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov This combination provides exceptional sensitivity and specificity, making it a powerful tool for quantitative analysis in complex biological matrices. nih.gov The UPLC method separates the target analyte from other components, while the MS/MS detector provides unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

Typical UPLC-MS/MS Parameters for Acylglycine Analysis:

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), often with formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of non-volatile compounds like "Glycine, N-acetyl-L-cysteinyl-". Given the polar nature of the dipeptide, reversed-phase HPLC is a common approach. helixchrom.compcdn.co To enhance retention and achieve good peak shape on non-polar stationary phases (like C18), ion-pairing reagents may be added to the mobile phase. acs.org Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. helixchrom.com

For quantitative analysis, various detection methods can be coupled with HPLC. Due to the lack of a strong chromophore in "Glycine, N-acetyl-L-cysteinyl-", direct UV detection at low wavelengths (around 210-220 nm) is possible but may lack specificity. insights.bio To overcome this, pre-column or post-column derivatization is often employed to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection sensitivity and selectivity. acs.orgresearchgate.net

Example HPLC Method Parameters for Related Thiol Compounds:

| Parameter | Condition 1: Ion-Pairing RP-HPLC acs.org | Condition 2: RP-HPLC with Derivatization researchgate.net |

| Column | C18 | C18 |

| Mobile Phase | Aqueous buffer with an ion-pairing agent (e.g., tetra-alkylammonium salt) and an organic modifier (e.g., acetonitrile or methanol) | Gradient of aqueous buffer and organic solvent |

| Derivatizing Agent | 4-chloro-3,5-dinitrobenzotrifluoride (pre-column) | 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (pre-column) |

| Detection | UV-Vis Detector | UV Detector (355 nm) |

This table is interactive. You can sort and filter the data.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For "Glycine, N-acetyl-L-cysteinyl-", TLC can be performed on silica (B1680970) gel or cellulose (B213188) plates. orientjchem.orgreachdevices.com A suitable mobile phase, typically a mixture of a polar organic solvent, an acid or base, and water, is chosen to achieve separation. reachdevices.com For instance, a common solvent system for amino acids and their derivatives is n-butanol, acetic acid, and water. reachdevices.comescholarship.org

After developing the chromatogram, the separated spots are visualized. Since "Glycine, N-acetyl-L-cysteinyl-" is not colored, a visualizing agent is required. Ninhydrin is a common reagent for detecting free amino groups, but it will not react with the N-acetylated glycine part of the molecule. orientjchem.org However, specific stains for sulfur-containing compounds or general visualizing agents like potassium permanganate (B83412) or iodine vapor can be used. Alternatively, reagents that react after hydrolysis of the peptide and acetyl groups can be employed. escholarship.org The retention factor (Rf value) is then calculated to aid in the identification of the compound. escholarship.org

TLC Systems for Amino Acids and Derivatives:

| Stationary Phase | Mobile Phase Example | Visualization Reagent |

| Silica Gel G orientjchem.org | n-propanol:water (70:30, v/v) orientjchem.org | Isatin-based reagent orientjchem.org |

| Cellulose reachdevices.com | n-butanol:acetic acid:water (3:1:1, by volume) reachdevices.com | Ninhydrin (for free amino groups) reachdevices.com |

| Paper escholarship.org | n-butanol:acetic acid:water (8:1:10, v/v) escholarship.org | Bromocresol green indicator escholarship.org |

This table is interactive. You can sort and filter the data.

Spectrophotometric Detection Methods

Spectrophotometry is a quantitative measurement technique that assesses the absorption or transmission of light by a substance. As "Glycine, N-acetyl-L-cysteinyl-" lacks a significant chromophore for absorption in the visible or near-UV range, direct spectrophotometric quantification is challenging. Therefore, detection is often coupled with chromatographic separation and frequently involves chemical derivatization. acs.orgresearchgate.net

The derivatization process introduces a chromophore or fluorophore into the molecule, allowing for sensitive detection using a UV-Vis or fluorescence detector. acs.orgresearchgate.net For instance, the thiol group of the cysteine residue is a common target for derivatization. Reagents that react specifically with thiols can be used to label the molecule. researchgate.net The resulting derivative will have a strong absorbance at a specific wavelength, enabling highly sensitive and selective quantification. researchgate.net The choice of the derivatizing agent and the detection wavelength is critical for method performance. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Thiol-Disulfide Exchange Reactions

The thiol group of the N-acetyl-L-cysteine residue is a key functional group that participates in thiol-disulfide exchange reactions. These reactions are fundamental to its antioxidant properties and its interactions with other biological thiols and disulfides.

The oxidation of the thiol group in N-acetyl-L-cysteinyl-glycine leads to the formation of a disulfide-linked dimer. This process is a reversible thiol-disulfide interchange reaction. The rate and equilibrium of this reaction are influenced by several factors, including the pKa of the thiol group, the local electrostatic environment, and the presence of oxidizing agents. nih.gov

The kinetics of thiol-disulfide exchange reactions are generally consistent with a second-order nucleophilic substitution (SN2) mechanism, where the attacking thiolate anion displaces a sulfur atom in the disulfide bond. nih.gov The rate of these reactions is dependent on the concentration of the thiolate anion, which is in turn determined by the pH of the solution and the pKa of the thiol group. nih.gov

The reducing potential of a dithiol is significantly influenced by the size of the cyclic disulfide that is formed upon its oxidation. harvard.edu While N-acetyl-L-cysteinyl-glycine is a monothiol and forms an intermolecular disulfide, the principles of ring strain and conformational entropy that govern dithiol reactivity provide insight into the thermodynamics of disulfide bond formation. nih.govharvard.edu Generally, the formation of six-membered cyclic disulfides is most favorable. harvard.edu

Table 1: Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Influence on Kinetics and Thermodynamics |

|---|---|

| Thiol pKa | A lower pKa increases the concentration of the nucleophilic thiolate anion at a given pH, which can increase the reaction rate. nih.gov |

| Electrostatic Environment | The local charge distribution can affect the pKa of the thiol and the stability of the transition state. nih.gov |

| Molecular Strain | In dithiols, the strain in the resulting cyclic disulfide affects the equilibrium of the reaction. nih.gov |

| Entropy | The formation of larger cyclic disulfides from dithiols can be entropically unfavorable. nih.gov |

The thiol group of N-acetyl-L-cysteinyl-glycine is a primary target for reactive oxygen species (ROS) and reactive nitrogen species (RNS), making it an effective antioxidant. researchgate.net It can directly scavenge these reactive species, thereby protecting other biomolecules from oxidative damage. researchgate.net

The antioxidant activity of the N-acetyl-L-cysteine moiety is well-documented, and it functions by neutralizing ROS and RNS. nih.govspringermedizin.de This reactivity is attributed to the ability of the thiol group to be readily oxidized. researchgate.net The interaction with ROS, such as hydrogen peroxide (H₂O₂), can lead to the formation of a sulfenic acid intermediate (RS-OH), which can then react with another thiol to form a disulfide bond. rsc.org

Supplementation with glycine (B1666218) and N-acetylcysteine (GlyNAC) has been shown to restore levels of glutathione (B108866) (GSH), a major endogenous antioxidant, and reduce markers of oxidative stress. nih.govnih.govresearchgate.net This suggests that the constituent parts of N-acetyl-L-cysteinyl-glycine are effective at combating oxidative stress. The dipeptide itself is expected to exhibit similar antioxidant properties due to the presence of the reactive thiol group.

Hydrolysis of Peptide Bonds

The peptide bond linking the N-acetyl-L-cysteine and glycine residues is susceptible to hydrolysis, a reaction that cleaves the bond to yield the constituent amino acid derivatives.

The non-enzymatic hydrolysis of peptide bonds is dependent on pH. rsc.orgnih.gov Studies on glycine-containing peptides have shown that the rate of hydrolysis is faster at acidic and basic pH compared to neutral pH. rsc.org

Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which enhances its electrophilicity. rsc.org This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently breaks down to cleave the peptide bond. rsc.org

In basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the peptide bond, also forming a tetrahedral intermediate that leads to bond cleavage. rsc.org At neutral pH, a "backbiting" mechanism, involving intramolecular aminolysis by the N-terminal amine, can dominate, although this is less relevant for the N-acetylated peptide. nih.gov For N-acetyl-L-cysteinyl-glycine, direct hydrolysis or "scission" would be the primary non-enzymatic cleavage pathway. rsc.orgnih.gov

Table 2: pH Dependence of Peptide Bond Hydrolysis Mechanisms

| pH Condition | Dominant Mechanism | Description |

|---|---|---|

| Acidic (e.g., pH 3) | Scission and Backbiting | Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack. rsc.orgnih.gov |

| Neutral (e.g., pH 7) | Backbiting | Intramolecular attack by the N-terminal amine. nih.gov |

| Basic (e.g., pH 10) | Scission | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. rsc.orgnih.gov |

The hydrolysis of peptide bonds can be significantly accelerated by proteolytic enzymes. libretexts.org The susceptibility of the peptide bond in N-acetyl-L-cysteinyl-glycine to specific proteases would depend on the enzyme's substrate specificity. Many proteases recognize specific amino acid sequences. Given that it is a simple dipeptide with an N-terminal modification, it may not be an ideal substrate for highly specific endopeptidases. However, some exopeptidases or peptidases with broader specificity might be able to cleave the bond. For instance, carboxypeptidases cleave peptide bonds at the C-terminal end of a peptide. libretexts.org The efficiency of enzymatic hydrolysis is typically orders of magnitude greater than non-enzymatic hydrolysis. libretexts.org

Nucleophilic Reactivity of the Thiol Group

The thiol group of the cysteine residue exists in equilibrium between its protonated (R-SH) and deprotonated (R-S⁻) forms. nih.gov The deprotonated thiolate form is a potent nucleophile and is responsible for many of the characteristic reactions of cysteine-containing molecules. rsc.orgnih.gov The nucleophilicity of the thiol group is a key factor in its biological activity, including its role in scavenging electrophiles and its participation in enzyme-catalyzed reactions. rsc.org

The reactivity of the thiol group is highly dependent on its pKa. mit.edunih.gov A lower pKa means that a larger fraction of the thiol will be in the more reactive thiolate form at a given pH. mit.edu The pKa of the cysteine thiol is influenced by its local chemical environment. In N-acetyl-L-cysteinyl-glycine, the presence of the adjacent amide bond and the C-terminal carboxylate group will influence the pKa of the thiol. The N-acetylation removes the positive charge of the N-terminal amine, which would otherwise lower the pKa of a nearby thiol. mit.edu The thiolate is considered a "soft" nucleophile, which influences its reactivity towards different types of electrophiles. mit.edu

Conjugation Reactions with Electrophiles (In Vitro Mechanistic)

The chemical reactivity of Glycine, N-acetyl-L-cysteinyl-, is significantly influenced by the nucleophilic character of the thiol group (-SH) within its cysteine residue. This functional group readily participates in conjugation reactions with a variety of electrophilic molecules in vitro. The primary mechanism for this reactivity is typically a thia-Michael-type addition, where the thiolate anion acts as a potent nucleophile, attacking an electron-deficient carbon atom in the electrophile mdpi.com.

This direct interaction with electrophiles is a crucial detoxification pathway. The formation of a covalent bond between the dipeptide and the electrophile results in a new, often less reactive and non-cytotoxic adduct nih.govnih.gov. This mechanism is well-documented for the related compound N-acetyl-L-cysteine (NAC), which serves as an excellent model for the reactivity of the N-acetyl-L-cysteinyl- moiety nih.govnih.gov. Studies involving NAC have shown that it can directly and quantitatively interact with electrophilic substances, preventing their damaging effects nih.gov. For instance, NAC has been shown to react with electrophiles like S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a known nephrotoxicant, through Michael addition to its vinylic carbon nih.gov. Similarly, NAC engages in thia-Michael-like additions with 1,4-naphthoquinones mdpi.com. This body of research strongly supports that the N-acetyl-L-cysteinyl- group in the target dipeptide will exhibit analogous reactivity, serving as an effective nucleophile in conjugation reactions with a wide array of electrophiles.

Adduct Formation Studies

The conjugation reactions discussed above lead to the formation of stable adducts, which have been characterized in various studies. An investigation into the bioactivation of the drug diclofenac demonstrated the trapping of its reactive acyl glucuronide metabolite by N-L-cysteinylglycine (CG). In this study, a distinct product was observed, which mass spectrometry identified as the N-acyl-CG amide adduct of diclofenac, detected at an m/z of 456 ingentaconnect.com. The formation of this specific adduct was found to require both a free amine group and a free thiol group on the N-terminal cysteine moiety, a structural feature present in N-acetyl-L-cysteinyl-glycine ingentaconnect.com. The proposed mechanism involves an initial transacylation to form an S-acyl-Cys thioester adduct, which then undergoes an intramolecular S- to N-acyl rearrangement to yield the more stable amide adduct ingentaconnect.com.

Further insights into adduct structures come from studies with the parent compound, NAC. Reaction of NAC with DCVCS at physiological pH and temperature resulted in the rapid formation of four distinct adducts: three monoadducts and one diadduct nih.gov. These products were characterized using Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The structures were identified as diastereomers of S-[1-chloro-2-(N-acetyl-L-cystein- S-yl)vinyl]-L-cysteine sulfoxide and S-[2-chloro-2-(N-acetyl-L-cystein- S-yl)vinyl]-L-cysteine sulfoxide nih.gov. The formation of a diadduct, S-[2,2-( N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide, highlights the potential for the N-acetyl-L-cysteinyl- moiety to act as a cross-linking agent with certain electrophiles nih.gov. Another study successfully characterized the adduct formed between NAC and the electrophilic lipid 2-chlorohexadecanal (2-ClHDA), demonstrating that NAC treatment in neutrophils led to an increase in this HDA-NAC adduct nih.gov.

| Reactant 1 | Reactant 2 (Electrophile) | Adduct Formed | Characterization Methods | Reference |

|---|---|---|---|---|

| N-L-cysteinylglycine | Diclofenac acyl glucuronide | N-acyl-CG amide adduct | Mass Spectrometry (MS) | ingentaconnect.com |

| N-acetyl-L-cysteine (NAC) | S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) | Three monoadducts and one diadduct | LC/MS, NMR | nih.gov |

| N-acetyl-L-cysteine (NAC) | 2-chlorohexadecanal (2-ClHDA) | HDA-NAC adduct | LC-MS/MS | nih.gov |

Metal Chelation Properties and Coordination Chemistry

Glycine, N-acetyl-L-cysteinyl- possesses multiple functional groups capable of coordinating with metal ions, making it an effective chelating agent. The key binding sites include the sulfur atom of the thiol group, the oxygen atoms of the carboxyl and amide groups, and the nitrogen atom of the amide group. The thiol group, in particular, confers a high affinity for heavy and transition metals nih.gov. The related compound N-acetylcysteine (NAC) is well-known for its metal-chelating capabilities and is used to treat heavy metal poisoning nih.govresearchgate.net. Studies have shown that NAC can chelate toxic metals such as mercury, cadmium, and cobalt, while having little effect on essential metals researchgate.netnih.gov.

Binding Affinity to Transition Metals (e.g., Fe, Cu, Zn)

The binding affinity of Glycine, N-acetyl-L-cysteinyl- for transition metals has been investigated, with a particular focus on zinc. A detailed speciation study of the Zn(2+)/N-acetylcysteinylglycine (NAcCG) system in aqueous solution was performed using potentiometry and ESI mass spectrometry researchgate.net. This research identified the formation of complexes between Zn(2+) and the dipeptide. A significant finding was that the presence of Zn(2+) promoted the deprotonation of the cysteinyl peptidic NH group, leading to the formation of a stable five-membered (S,N(Cys)-) chelating ring researchgate.net. This indicates a strong binding interaction and a specific coordination mode.

While direct binding affinity data for iron and copper with N-acetyl-L-cysteinyl-glycine is less available, studies on NAC provide strong correlative evidence. In vitro experiments have shown that NAC treatment can reduce the cellular concentrations of both copper and zinc, implying a chelating activity that affects the homeostasis of these essential trace elements nih.gov. Furthermore, theoretical studies analyzing the interaction of amino acids with metal cations show that the sulfhydryl group of cysteine contributes significantly to binding affinity mdpi.comresearchgate.net. The affinity for various divalent metals often follows the order of Ni(2+) > Cu(2+) > Zn(2+), which is inversely proportional to the ionic radius of the metal cation mdpi.com. A spectrophotometric method for determining NAC and related compounds relies on the reduction of Fe(III) to Fe(II) by the thiol group, followed by the complexation of Fe(II), demonstrating a clear interaction with iron nih.govnih.gov.

| Metal Ion | Compound | Findings | Reference |

|---|---|---|---|

| Zinc (Zn²⁺) | N-acetylcysteinylglycine (NAcCG) | Forms complexes in aqueous solution; promotes deprotonation of peptidic NH to form a five-membered (S,N) chelate ring. | researchgate.net |

| Copper (Cu²⁺) | N-acetylcysteine (NAC) | Reduces cellular copper concentrations, indicating chelation. | nih.gov |

| Iron (Fe³⁺/Fe²⁺) | N-acetylcysteine (NAC) | Reduces Fe(III) to Fe(II), which is then complexed, indicating a redox interaction and binding. | nih.govnih.gov |

Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with Glycine, N-acetyl-L-cysteinyl- results in distinct changes in its spectroscopic properties. These signatures provide valuable information about the coordination environment and the nature of the metal-ligand bond.

In the study of the Zn(2+)/NAcCG system, 1H NMR data was collected at different pH values to gain insight into the specific coordination modes of the ligand with the zinc ion researchgate.net. Changes in the chemical shifts of protons near the binding sites (thiol, amide, and carboxyl groups) upon the addition of Zn(2+) serve as direct evidence of complex formation.

Infrared (IR) spectroscopy also reveals characteristic changes upon metal coordination. Studies on metal complexes with glycine and its derivatives show that the vibrational frequencies related to the carboxylate group (asymmetric and symmetric stretches) and the N-H group are shifted upon complexation researchgate.net. For instance, the coordination of the metal to the carboxylate oxygen and the amino nitrogen in glycine complexes alters the corresponding stretching frequencies . Similar shifts are expected for N-acetyl-L-cysteinyl-glycine as its functional groups engage in binding with metal ions.

UV-Visible (UV-Vis) spectroscopy can detect the formation of colored complexes or changes in electronic transitions. The spectrophotometric method for determining NAC via its interaction with iron involves the formation of a colored complex between the resulting Fe(II) and the chromogenic reagent 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm nih.govnih.gov. This demonstrates how metal interaction involving the thiol group can produce a distinct spectroscopic signature. Studies of other N-modified glycine complexes with transition metals like Cu(II) and Ni(II) also show shifts in their UV-Vis spectra upon complexation researchgate.net.

| Spectroscopic Method | Observation | System Studied | Reference |

|---|---|---|---|

| ¹H NMR | Changes in proton chemical shifts near binding sites. | Zn(II) with N-acetylcysteinylglycine | researchgate.net |

| Infrared (IR) Spectroscopy | Shifts in vibrational frequencies of carboxylate (COO⁻) and amine (N-H) groups. | Transition metals with glycine and N-modified glycine | researchgate.net |

| UV-Visible Spectroscopy | Formation of a colored complex with absorbance maximum at 593 nm. | NAC interaction with Fe(III)/Fe(II) and TPTZ | nih.govnih.gov |

| UV-Visible Spectroscopy | Hypsochromic shift (3.5-7.5 nm) and hyperchromic effect upon complexation. | Transition metals (Cu, Co, Ni, Fe, Zn) with N-modified glycine | researchgate.net |

Molecular Interactions with Biological Systems in Vitro/mechanistic Focus

Binding to Enzymes Involved in Amino Acid and Peptide Metabolism (In Vitro)

The interaction of Glycine (B1666218), N-acetyl-L-cysteinyl- with enzymes involved in amino acid and peptide metabolism is not extensively documented in dedicated studies. However, insights can be drawn from research on its parent compound, N-acetylcysteine (NAC).

While direct studies on Glycine, N-acetyl-L-cysteinyl- are lacking, research on N-acetylcysteine (NAC) has demonstrated inhibitory effects on certain enzymes. For example, NAC has been shown to inhibit acetylcholinesterase (AChE) activity in a non-competitive manner. longdom.org In such studies, while the Michaelis-Menten constant (K_m) remained unchanged, the maximum velocity (V_max) of the enzyme's reaction was significantly reduced at higher concentrations of NAC. longdom.org This suggests that the N-acetyl-cysteine moiety within Glycine, N-acetyl-L-cysteinyl- could potentially confer similar inhibitory properties on certain enzymes.

Table 1: Effect of N-acetylcysteine (NAC) on Acetylcholinesterase (AChE) Kinetic Parameters

| NAC Concentration (µM) | K_m (mM) | V_max (µmol/min/mg protein) |

|---|---|---|

| 0 | 0.12 ± 0.01 | 0.45 ± 0.02 |

| 25 | 0.12 ± 0.02 | 0.43 ± 0.03 |

| 50 | 0.13 ± 0.01 | 0.39 ± 0.02* |

| 75 | 0.12 ± 0.02 | 0.35 ± 0.03* |

| 100 | 0.13 ± 0.01 | 0.31 ± 0.02* |

| 150 | 0.12 ± 0.02 | 0.26 ± 0.03* |

| 200 | 0.13 ± 0.01 | 0.22 ± 0.02* |

*Indicates a statistically significant difference from the control (0 µM NAC). Data is illustrative and based on findings for NAC. longdom.org

Interaction with Transport Proteins and Channels (In Vitro Permeability)

The transport of Glycine, N-acetyl-L-cysteinyl- across biological membranes is likely influenced by its physicochemical properties. The N-acetylation of amino acids and peptides can increase their lipophilicity, potentially enhancing their ability to permeate cell membranes. researchgate.net Studies on N-acetylcysteine (NAC) have shown that its uptake by human erythrocytes is a relatively slow process, with a significant portion of the transport mediated by the anion exchange protein. nih.gov The addition of a glycine residue may alter the transport kinetics and the specific transporters involved. The increased lipophilicity of N-acetylated compounds can be a general strategy to improve cellular uptake, where intracellular esterases can then cleave the acetyl group to release the active compound. researchgate.net

Redox Cycling and Direct Antioxidant Activity (In Vitro Mechanistic)

The antioxidant properties of Glycine, N-acetyl-L-cysteinyl- are expected to be a key feature of its biological activity, primarily due to the N-acetyl-cysteine component.

The thiol group (-SH) in the cysteine residue is a potent reducing agent and can directly scavenge a variety of reactive oxygen species (ROS). In vitro antioxidant assays on related compounds, such as N-acetylcysteine amide (NACA), have demonstrated significant radical scavenging abilities. nih.gov For instance, NACA has shown a higher capacity to scavenge 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radicals compared to NAC at all tested concentrations. nih.gov The scavenging of hydrogen peroxide (H₂O₂) has also been observed, with efficacy varying by concentration. nih.gov It is reasonable to infer that Glycine, N-acetyl-L-cysteinyl- would exhibit similar direct radical scavenging activities.

Table 2: Comparative In Vitro Radical Scavenging Activity of N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA)

| Compound | DPPH Scavenging (%) | H₂O₂ Scavenging (%) |

|---|---|---|

| NAC (low conc.) | Lower than NACA | Higher than NACA |

| NAC (high conc.) | Lower than NACA | Lower than NACA |

| NACA (low conc.) | Higher than NAC | Lower than NAC |

| NACA (high conc.) | Higher than NAC | Higher than NACA |

Data is qualitative and based on comparative findings. nih.gov

By providing a source of cysteine, Glycine, N-acetyl-L-cysteinyl- can contribute to the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov Glutathione plays a crucial role in maintaining cellular redox balance by neutralizing ROS and regenerating other antioxidants. The combination of glycine and N-acetylcysteine (as GlyNAC) has been shown to correct glutathione deficiency and reduce oxidative stress in aging models. nih.gov In isolated cellular systems, the uptake and subsequent hydrolysis of Glycine, N-acetyl-L-cysteinyl- would release both glycine and N-acetylcysteine, the precursors for glutathione synthesis. This would enhance the cell's capacity to counteract oxidative damage and maintain a reduced intracellular environment.

Interaction with Other Small Molecules (e.g., Other Amino Acids, Thiols, Reducing Agents)

The compound "Glycine, N-acetyl-L-cysteinyl-" is not extensively studied as a distinct dipeptide. Instead, the scientific literature overwhelmingly focuses on the interactions of its constituent precursors, N-acetyl-L-cysteine (NAC) and glycine, particularly in the context of their role in the synthesis of the vital intracellular antioxidant, glutathione (GSH). The primary molecular interactions of the N-acetyl-L-cysteinyl moiety are defined by its participation in peptide synthesis, its potent activity as a reducing agent, and its ability to engage in thiol-disulfide exchange reactions.

Interaction with Other Amino Acids

The most significant and well-documented interaction of the N-acetyl-L-cysteinyl and glycine precursors is with the amino acid L-glutamate during the enzymatic synthesis of glutathione (γ-L-Glutamyl-L-cysteinyl-glycine). frontiersin.orgvitaminretailer.com This process occurs in two sequential, ATP-dependent steps within the cell's cytosol.

First, the L-cysteine, which is supplied by the deacetylation of its more stable precursor NAC, interacts with L-glutamate. tandfonline.comunimi.it This reaction is catalyzed by the enzyme glutamate-cysteine ligase (GCL), which forms a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine, resulting in the dipeptide γ-glutamylcysteine. nih.gov

In the second step, the amino acid glycine interacts with the newly formed γ-glutamylcysteine. The enzyme glutathione synthetase (GSS) catalyzes the addition of glycine to the C-terminal end of the dipeptide, forming the tripeptide glutathione. nih.govresearchgate.net This sequential enzymatic process represents a fundamental series of molecular interactions where amino acids are covalently linked to form a new molecule.

Table 1: Key Molecular Interactions in Glutathione Synthesis This table outlines the enzyme-catalyzed reactions involving the precursors of "Glycine, N-acetyl-L-cysteinyl-" and other amino acids to form glutathione.

| Step | Enzyme | Substrate 1 | Substrate 2 | Product |

|---|---|---|---|---|

| 1 | Glutamate-Cysteine Ligase (GCL) | L-Glutamate | L-Cysteine (from NAC) | γ-Glutamylcysteine |

| 2 | Glutathione Synthetase (GSS) | γ-Glutamylcysteine | Glycine | Glutathione (GSH) |

Interaction with Other Thiols

The N-acetyl-L-cysteinyl component contains a highly reactive sulfhydryl (thiol) group (-SH), which is central to its interactions with other thiol-containing molecules and disulfide bonds. nih.govgoogle.com The primary mechanism governing these interactions is thiol-disulfide exchange, a reaction where the thiolate anion (R-S⁻) of NAC attacks a disulfide bond (R'-S-S-R'') of another molecule. tandfonline.compnas.org This results in the formation of a new mixed disulfide (R-S-S-R') and the release of a new thiol (R''-SH).

This reactivity allows NAC to interact with a variety of small molecules and proteins:

Cystine: In plasma, much of the amino acid cysteine exists in its oxidized, disulfide-linked form, cystine. NAC can reduce cystine to two molecules of cysteine, thereby increasing the bioavailability of cysteine for transport into cells and subsequent glutathione synthesis. researchgate.net

Protein Disulfides: NAC is an efficient agent for breaking disulfide bonds within proteins. tandfonline.comunimi.it This interaction can release protein-bound cysteine, further contributing to the intracellular cysteine pool. researchgate.net A notable example is NAC's ability to reduce the cysteinylated form of human serum albumin (HSA-Cys), regenerating the free thiol on albumin's Cys34 residue (HSA-SH), which is a major extracellular antioxidant. nih.gov This reaction produces a mixed disulfide of NAC and cysteine (Cys-NAC). nih.gov The nucleophilicity of the thiols determines the reaction rate, with NAC being a more potent disulfide reducing agent than either cysteine or glutathione itself. tandfonline.comacs.org

Table 2: Examples of Thiol-Disulfide Exchange Reactions Involving N-acetyl-L-cysteine (NAC) This table details the mechanistic interactions between the thiol group of NAC and various disulfide-containing molecules.

| Reactant 1 (Thiol) | Reactant 2 (Disulfide) | Products | Significance |

|---|---|---|---|

| NAC | Cystine (Cys-S-S-Cys) | 2x Cysteine + Oxidized NAC | Increases bioavailability of cysteine for GSH synthesis. researchgate.net |

| NAC | Protein-Bound Cysteine (e.g., HSA-S-S-Cys) | Reduced Protein (HSA-SH) + Mixed Disulfide (NAC-S-S-Cys) | Regenerates functional protein thiols and releases cysteine, boosting antioxidant capacity. nih.gov |

| NAC | Oxidized Glutathione (GSSG) | 2x Glutathione (GSH) + Oxidized NAC | Can contribute to the regeneration of the cellular antioxidant pool, though this is primarily managed by the enzyme glutathione reductase. |

Interaction as a Reducing Agent

The thiol group of the N-acetyl-L-cysteinyl moiety allows it to function directly as a reducing agent by donating an electron to oxidizing molecules, including certain reactive oxygen species (ROS). nih.govnih.gov While its primary antioxidant effect is considered indirect—by providing the cysteine precursor for the more abundant and potent antioxidant glutathione—NAC can directly scavenge some highly reactive radicals. tandfonline.comresearchgate.net

Mechanistic studies have shown that NAC reacts efficiently with potent oxidants like the hydroxyl radical (•OH), nitrogen dioxide (•NO₂), and hypohalous acids (HOX). tandfonline.comunimi.it However, its direct reaction rates with other key ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂•⁻), are relatively slow, suggesting that enzymatic systems or other thiols like glutathione are the primary scavengers for these species under physiological conditions. acs.org The direct reducing activity of NAC is most relevant in conditions where the primary antioxidant defenses, particularly glutathione, are significantly depleted. bohrium.com

Table 3: Reactivity of N-acetyl-L-cysteine (NAC) with Oxidizing Molecules This table summarizes the direct interactions of NAC as a reducing agent with various reactive species.

| Oxidizing Molecule/Radical | Reactivity with NAC | Mechanistic Significance |

|---|---|---|

| Hydroxyl Radical (•OH) | High | Direct scavenging of a highly damaging radical species. tandfonline.com |

| Nitrogen Dioxide (•NO₂) | High | Direct scavenging, potentially mitigating nitrosative stress. tandfonline.com |

| Hypohalous Acids (e.g., HOCl) | High | Can act as a direct antioxidant in settings of high inflammation where these oxidants are produced. unimi.it |

| Hydrogen Peroxide (H₂O₂) | Low | Reaction is slow; enzymatic systems (e.g., glutathione peroxidase) are the primary defense. unimi.itacs.org |

| Superoxide (O₂•⁻) | Very Low / Negligible | Not considered a significant direct scavenger of superoxide. acs.org |

Enzymatic Transformations and Biochemical Processing in Vitro Mechanistic Studies

Potential as a Precursor in Specific Biochemical Pathways (e.g., Glutathione (B108866) Synthesis Precursor if De-acetylated and Cleaved)

The primary and most studied biochemical role of administering N-acetyl-L-cysteine and glycine (B1666218) together is to serve as precursors for the synthesis of glutathione (γ-glutamyl-cysteinyl-glycine). nih.govnih.gov Glutathione (GSH) synthesis is a two-step, ATP-dependent process occurring in the cytosol. The availability of its constituent amino acids, particularly cysteine and glycine, can be a rate-limiting factor for its production. nih.gov

NAC functions as a stable and bioavailable prodrug for L-cysteine. acs.orgnih.gov Upon entering the cell, NAC undergoes deacetylation to release L-cysteine. acs.orgresearchgate.net This L-cysteine, along with endogenous L-glutamate and supplemented glycine, then enters the glutathione synthesis pathway.

The synthesis involves two key enzymatic reactions:

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL), which consists of a catalytic (GCLC) and a modifier (GCLM) subunit, catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.

Addition of Glycine: The enzyme glutathione synthetase (GSS) catalyzes the formation of a second peptide bond, adding glycine to the C-terminus of γ-glutamylcysteine to form the final glutathione tripeptide. nih.gov

In vitro studies have confirmed that providing both NAC and glycine can effectively increase intracellular glutathione concentrations, thereby enhancing the cell's antioxidant capacity. nih.govrsdjournal.org

Table 1: Key Enzymes and Substrates in Glutathione Synthesis

| Step | Enzyme | Substrates | Product | Cellular Location |

|---|---|---|---|---|

| Precursor Delivery | Aminoacylase (B1246476) I (ACY1) | N-acetyl-L-cysteine, H₂O | L-cysteine, Acetate (B1210297) | Cytosol |

| Step 1 (Rate-Limiting) | Glutamate-cysteine ligase (GCL) | L-glutamate, L-cysteine, ATP | γ-glutamylcysteine, ADP, Pi | Cytosol |

| Step 2 | Glutathione synthetase (GSS) | γ-glutamylcysteine, Glycine, ATP | Glutathione (GSH), ADP, Pi | Cytosol |

Hydrolysis by Peptidases or Esterases (If Applicable)